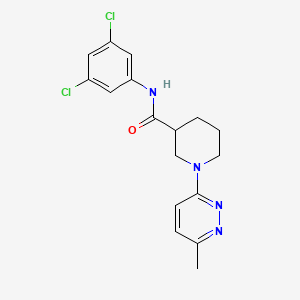

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

N-(3,5-Dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted at the 1-position with a 6-methylpyridazine ring and at the 3-position with a carboxamide group linked to a 3,5-dichlorophenyl moiety. The dichlorophenyl group may enhance lipophilicity and receptor binding affinity, while the pyridazine ring could influence metabolic stability and solubility.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c1-11-4-5-16(22-21-11)23-6-2-3-12(10-23)17(24)20-15-8-13(18)7-14(19)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVUJXHSUGESSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, a compound with the CAS number 2309258-58-8, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Compound Overview

Molecular Structure and Properties

- Molecular Formula : C16H17Cl2N3O

- Molecular Weight : Approximately 343.21 g/mol

- Structural Features : The compound consists of a piperidine ring, a dichlorophenyl group, and a pyridazine moiety, which contribute to its biological activity and versatility in synthetic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.

- Introduction of the Dichlorophenyl Group : Conducted via substitution reactions.

- Attachment of the 6-Methylpyridazine Moiety : Accomplished through coupling reactions such as Suzuki or Heck coupling.

- Formation of the Carboxamide Group : Involves reaction with a carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition : It can inhibit specific enzymes involved in crucial biochemical pathways.

- Signaling Pathway Modulation : Influences pathways related to cell growth and apoptosis .

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may extend to this derivative.

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines due to its structural similarities with known anticancer agents .

Anticancer Activity

In a study focusing on pyrazole derivatives, compounds structurally related to this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity, indicating a potential synergistic effect .

Antifungal Activity

Another study highlighted that certain pyrazole carboxamides showed notable antifungal activity. Although specific data on this compound was not detailed, it suggests that derivatives within this class may possess similar properties .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H17Cl2N3O |

| Molecular Weight | 343.21 g/mol |

| CAS Number | 2309258-58-8 |

| Biological Activities | Anti-inflammatory, Anticancer |

| Mechanism of Action | Receptor binding, Enzyme inhibition |

| Key Research Findings | Synergistic effects with doxorubicin |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pharmacologically active agents. Key comparisons include:

Key Observations :

- Dichlorophenyl Group : Present in NDPS and SR140333/SR142801. In NDPS, this group correlates with nephrotoxicity via proximal tubule damage . However, in SR140333/SR142801, the dichlorophenyl moiety enhances receptor selectivity without reported renal toxicity, suggesting that backbone modifications (e.g., piperidine vs. succinimide) critically influence safety .

- Pyridazine vs. Aromatic Substitutents : The target compound’s 6-methylpyridazine group may improve metabolic stability compared to phenyl or benzyl groups in CP99994 or SR140333, as pyridazine rings resist oxidative degradation .

Functional and Pharmacokinetic Comparisons

- Receptor Selectivity : Piperidine-based NK1 antagonists like SR140333 and SR142801 exhibit high affinity (low nM range) due to dichlorophenyl interactions with hydrophobic receptor pockets . The target compound’s pyridazine group may alter binding kinetics, possibly enhancing CNS penetration.

- Toxicity Profile : NDPS’s nephrotoxicity underscores the importance of monitoring renal function in dichlorophenyl-containing compounds. Structural differences in the target compound (e.g., piperidine backbone, carboxamide) may reduce this risk, but preclinical validation is needed .

Research Findings and Implications

- GPCR Targeting Potential: Structural similarities to SR140333 and SR142801 suggest the target compound may act as a GPCR antagonist, possibly with applications in pain or inflammation. However, pyridazine-specific effects on receptor binding remain unexplored .

- SAR Insights: The combination of a pyridazine ring and dichlorophenyl group represents a novel structural strategy. Comparative studies with CP99994 (piperidine with methoxybenzylamino) could clarify the role of heteroaromatic substituents in potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.